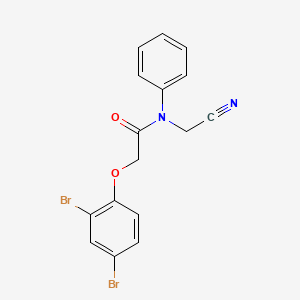

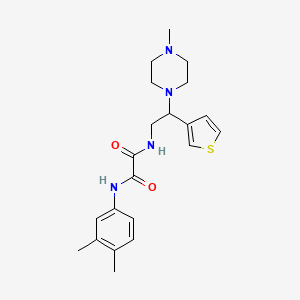

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from primary compounds like cyanophenol or other halogenated precursors. For instance, Yang Man-li (2008) synthesized novel acetamides using 3-fluoro-4-cyanophenol as a primary compound, showcasing the versatility of cyanophenol derivatives in synthesizing complex acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques like IR, 1H NMR, and elemental analysis. The research by He Xiang-qi (2007) on the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide provides insights into the structural characteristics of similar compounds, highlighting the importance of spectroscopic techniques in elucidating their structures (He Xiang-qi, 2007).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including carbonylation, amidation, and alkylation, to produce a wide range of compounds with diverse properties. A study by A. Vavasori et al. (2023) on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot exemplifies the chemical versatility of these compounds (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are critical for their application in various fields. While specific data on N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide were not found, studies on similar compounds provide valuable insights into understanding the physical behavior of these complex molecules.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo substitution reactions, are essential aspects of acetamide derivatives. The work by P. K. Kolluri et al. (2020) on the synthesis and evaluation of cytotoxic activity of novel acetamide derivatives highlights the chemical diversity and potential bioactivity of these compounds (P. K. Kolluri, Nirmala Gurrapu, N. Subhashini, S. Putta, S. S. Singh, T. Vani, V. Manga, 2020).

Applications De Recherche Scientifique

Chemoselective Acetylation of 2-Aminophenol

This research focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study investigates various acyl donors and reaction conditions to optimize the process, highlighting the importance of chemoselective reactions in drug synthesis (Magadum & Yadav, 2018).

Anti-inflammatory and Antipyretic Properties of Phenolic Derivatives

This study examines the antioxidant and anti-inflammatory properties of phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate. The research sheds light on their mechanisms of action as inhibitors of lipid peroxidation and radical scavengers, which contribute to their therapeutic effects (Dinis, Maderia, & Almeida, 1994).

Cyto-genotoxicity of Paracetamol in Zebra Mussel

This investigation evaluates the sub-lethal effects of paracetamol (N-(4-hydroxyphenyl)acetamide) on the freshwater bivalve Dreissena polymorpha. The study uses a multi-biomarker approach to assess the cyto-genotoxicity of environmental concentrations of paracetamol, providing insights into the environmental impact of pharmaceuticals (Parolini et al., 2010).

Fluorogenic Acetoxymethyl Ethers

Research on the development of profluorophores masked with acetoxymethyl (AM) ether groups explores their potential in biochemical and biological imaging. This study emphasizes the importance of chemical stability and enzymatic reactivity in the design of fluorescent probes for scientific applications (Lavis, Chao, & Raines, 2011).

Pharmacological Assessment of Acetamide Derivatives

This research involves the synthesis and pharmacological assessment of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The study highlights the role of specific functional groups in enhancing biological activity and therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZQPLUBRLKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)